![molecular formula C16H20ClN5O B2541713 1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea CAS No. 1797659-79-0](/img/structure/B2541713.png)
1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated phenyl ring and a dimethylamino-substituted pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-(dimethylamino)-4,6-dimethylpyrimidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenyl isocyanate: A related compound with similar structural features but different reactivity and applications.
2-Methoxyphenyl isocyanate: Another isocyanate derivative with distinct chemical properties and uses.
Uniqueness
1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea is unique due to its specific combination of a chlorinated phenyl ring and a dimethylamino-substituted pyrimidine ring. This structural arrangement imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-9-6-7-13(12(17)8-9)20-16(23)21-14-10(2)18-15(22(4)5)19-11(14)3/h6-8H,1-5H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJQNKDOREPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2541631.png)
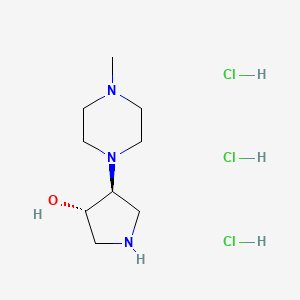
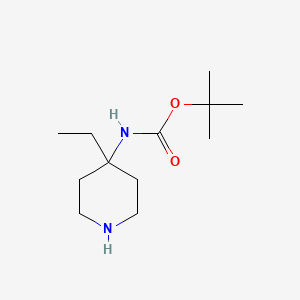
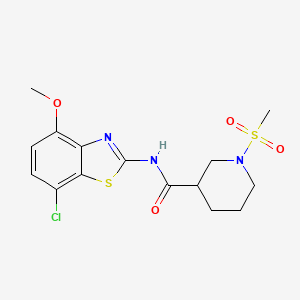
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
![3-(4-methanesulfonylphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2541640.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)
![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541642.png)
![N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2541643.png)

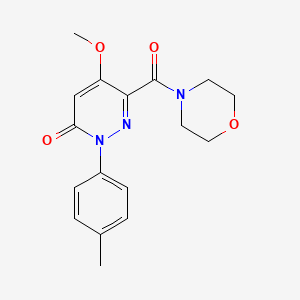
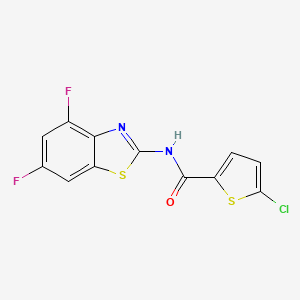
![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

